5-(4-Dimethylaminobenzylidene)rhodanine

Overview

Description

5-(4-Dimethylaminobenzylidene)rhodanine is a silver-specific dye that is used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .

Molecular Structure Analysis

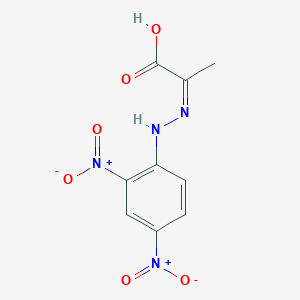

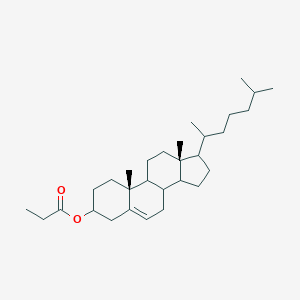

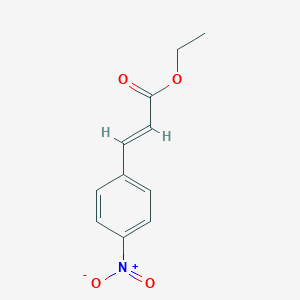

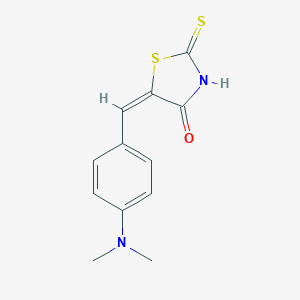

The molecular formula of 5-(4-Dimethylaminobenzylidene)rhodanine is C12H12N2OS2 . The molecular weight is 264.37 g/mol . The structure formula can be found in the original source .Chemical Reactions Analysis

5-(4-Dimethylaminobenzylidene)rhodanine is used in the determination of silver, palladium, mercury, and gold . It is also used in the photometric determination of autoradiograms .Physical And Chemical Properties Analysis

5-(4-Dimethylaminobenzylidene)rhodanine is a solid substance . It has a melting point of 275 - 280 °C and decomposes upon heating . It is insoluble in water but moderately soluble in acetone .Scientific Research Applications

Detection of Heavy Metals

5-(4-Dimethylaminobenzylidene)rhodanine: is widely used for the detection of heavy metals such as silver (Ag) , gold (Au) , copper (Cu) , mercury (Hg) , palladium (Pd) , and platinum (Pt) . Its ability to form complexes with these metals allows for sensitive detection methods, which are crucial in environmental monitoring and industrial quality control.

Pharmaceutical Analysis

This compound serves as a reagent in the pharmaceutical industry for the analysis of various substances. It is applied in the detection of alkaloids , antipyrin , indican , sulfonamide , and urobilinogen . These analyses are essential for ensuring the safety and efficacy of pharmaceutical products.

Photometric Determination in Autoradiography

5-(4-Dimethylaminobenzylidene)rhodanine: is utilized in autoradiography for the photometric determination of radiolabeled compounds. This application is particularly useful in the field of molecular biology for tracking and quantifying the presence of specific DNA, RNA, or protein sequences .

Colorimetric Assays

The compound is employed in colorimetric assays to quantify the deposition of silver onto X-ray film. This is an important technique in radiographic imaging, which helps in the visualization of structures within biological tissues .

Titration Indicator

It is used as an indicator in titrations, specifically in the titration of cyanide solutions with silver nitrate solutions. The change in color at the endpoint of the titration provides a visual cue for the completion of the reaction .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-(4-Dimethylaminobenzylidene)rhodanine is silver ions . This compound is a silver-specific dye, which means it has a high affinity for silver ions and can bind to them selectively .

Mode of Action

5-(4-Dimethylaminobenzylidene)rhodanine interacts with its target, the silver ions, by forming a complex . This interaction results in the deposition of silver onto X-ray film in a colorimetric assay .

Biochemical Pathways

Its role as a silver-specific dye suggests it may be involved in pathways related tosilver ion detection and quantification .

Pharmacokinetics

It’s known that the compound isinsoluble in water but moderately soluble in acetone .

Result of Action

The result of the action of 5-(4-Dimethylaminobenzylidene)rhodanine is the quantitative deposition of silver onto X-ray film . This is used in a colorimetric assay to measure the presence and quantity of silver ions .

Action Environment

The action of 5-(4-Dimethylaminobenzylidene)rhodanine can be influenced by environmental factors such as the presence of silver ions and the solvent used

properties

IUPAC Name |

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRVRELEASDUMY-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS] | |

| Record name | p-Dimethylaminobenzalrhodanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

5-(4-Dimethylaminobenzylidene)rhodanine | |

CAS RN |

536-17-4 | |

| Record name | 5-(4-Dimethylaminobenzylidene)rhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-dimethylaminobenzylidenerhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 5-(4-Dimethylaminobenzylidene)rhodanine primarily acts as a chelating ligand for metal ions, particularly those with a high affinity for sulfur. [, , , , , ]. This interaction stems from the presence of the sulfur atom in the rhodanine ring and the nitrogen atom in the dimethylamino group, which act as electron-donating sites for coordination with metal ions. While the specific downstream effects depend on the metal ion and the biological context, common outcomes include:

- Inhibition of enzymatic activity: Metal chelation can disrupt the active site of enzymes, leading to a decrease in their catalytic activity. []

- Alteration of metal ion homeostasis: Chelation can influence the uptake, distribution, and excretion of metal ions, potentially impacting cellular processes that rely on these ions. [, ]

A:* Molecular Formula: C12H12N2OS2 * Molecular Weight: 264.37 g/mol* Spectroscopic Data: * FTIR: Characteristic peaks corresponding to C=S, C=N, and N-H vibrations can be observed. [, ] * NMR: 1H and 13C NMR spectra provide information about the chemical environment of the different protons and carbon atoms in the molecule, respectively. []

A: 5-(4-Dimethylaminobenzylidene)rhodanine has shown compatibility with various materials, including:* Silica gel: Used as a support for adsorption of the compound in pre-concentration applications. [, , ]* Amberlyst®15 resin: Modified with the compound for solid-phase extraction of metal ions. []* Nylon-66 nanofibers: Used as a composite material for solid-phase extraction of palladium ions. []* Poly(N-vinylcaprolactam) gel: Forms complexes with the compound for sensing metal ions. []

A: While the provided research doesn't explicitly detail computational studies on 5-(4-Dimethylaminobenzylidene)rhodanine, one study used artificial neural networks to model palladium microextraction using a 5-(4-Dimethylaminobenzylidene)rhodanine-modified sorbent. [] This suggests potential for further exploration of computational approaches to understand and predict the compound's behavior.

- Influence of substituents on the rhodanine ring: Comparing the complexation behavior of 5-(4-Dimethylaminobenzylidene)rhodanine with other rhodanine derivatives, such as 5-benzylidenerhodanine or 5-(2-chlorobenzylidene)rhodanine, could provide insights into the impact of substituents on metal ion affinity and selectivity. []

- Metal ion selectivity: The choice of different metal carbonyls (Cr, Mo, W) in photochemical reactions with 5-(4-Dimethylaminobenzylidene)rhodanine and other rhodanine derivatives suggests potential variations in complex formation and stability based on the metal ion's properties. []

ANone: Several analytical techniques have been employed in the characterization and quantification of 5-(4-Dimethylaminobenzylidene)rhodanine and its metal complexes:

- Spectrophotometry: The compound's ability to form colored complexes with metal ions, particularly gold and silver, allows for spectrophotometric determination. This method is used to quantify the extracted metal ions after pre-concentration or separation using 5-(4-Dimethylaminobenzylidene)rhodanine-modified materials. [, , , ]

- Atomic Absorption Spectrometry (AAS): Following the elution of pre-concentrated metal ions from the 5-(4-Dimethylaminobenzylidene)rhodanine-modified materials, AAS provides a sensitive method for quantifying the metal content. [, , ]

- Flame Atomic Absorption Spectrophotometry (FAAS): Similar to AAS, FAAS is employed to determine the concentration of metal ions after extraction and pre-concentration using 5-(4-Dimethylaminobenzylidene)rhodanine-based methods. []

- Neutron Activation Analysis (NAA): This highly sensitive technique can be used to directly quantify trace amounts of gold adsorbed on 5-(4-Dimethylaminobenzylidene)rhodanine-impregnated materials without the need for elution. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.